molecular formula C25H26BrN3O2 B4410932 5-bromo-N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-naphthamide

5-bromo-N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-naphthamide

Cat. No. B4410932
M. Wt: 480.4 g/mol
InChI Key: IISAVAYESYHEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-naphthamide, also known as BPPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPN is a naphthamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-naphthamide is not fully understood. However, it is believed that this compound exerts its effects by binding to specific targets in the body, such as metal ions or cancer cells, and altering their biochemical and physiological functions.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-naphthamide in laboratory experiments is its versatility. This compound can be used in a wide range of applications, from the detection of metal ions to the study of cancer cells. However, one of the limitations of using this compound is its potential toxicity. Like many chemical compounds, this compound can be toxic in high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving 5-bromo-N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-naphthamide. One promising area of research involves the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research involves the modification of this compound to improve its efficacy and reduce its toxicity. Additionally, this compound may have potential applications in the development of new cancer therapies, either alone or in combination with other drugs. Overall, the potential applications of this compound in scientific research are vast and varied, and further research is needed to fully explore its potential.

Scientific Research Applications

5-bromo-N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-naphthamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been shown to exhibit potent antitumor activity, making it a potential candidate for use in cancer research.

properties

IUPAC Name

5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3O2/c1-2-5-24(30)29-16-14-28(15-17-29)19-12-10-18(11-13-19)27-25(31)22-8-3-7-21-20(22)6-4-9-23(21)26/h3-4,6-13H,2,5,14-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISAVAYESYHEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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